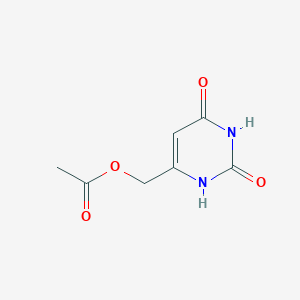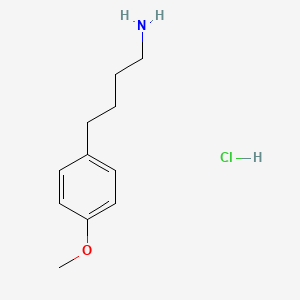
Benzenebutanamine, 4-methoxy-, hydrochloride
Vue d'ensemble
Description
Benzenebutanamine, 4-methoxy-, hydrochloride is a chemical compound with the molecular formula C11H18ClNO. It is also known by other names such as 4-Methoxy-benzenebutanamine hydrochloride . This compound is characterized by the presence of a methoxy group attached to the benzene ring and a butanamine chain, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenebutanamine, 4-methoxy-, hydrochloride typically involves the reaction of 4-methoxybenzaldehyde with butylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for higher yields and more efficient production processes .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenebutanamine, 4-methoxy-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and other derivatives depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Benzenebutanamine, 4-methoxy-, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzenebutanamine, 4-methoxy-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Benzenebutanamine, 4-methoxy-, hydrochloride include:
- Phenethylamine, p-methoxy-
- p-Methoxyphenethylamine
- Homoanisylamine
- Tyramine, O-methyl-
- 2-(p-Methoxyphenyl)ethylamine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a methoxy group and a butanamine chain, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C11H18ClNO |
|---|---|
Poids moléculaire |
215.72 g/mol |
Nom IUPAC |
4-(4-methoxyphenyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-13-11-7-5-10(6-8-11)4-2-3-9-12;/h5-8H,2-4,9,12H2,1H3;1H |
Clé InChI |
DXDYWEJJBBORJZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CCCCN.Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
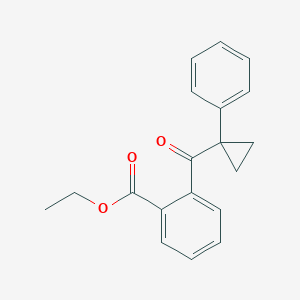
![4-Bromo-2'-[2-(1-methyl-2-piperidyl)ethyl]benzanilide](/img/structure/B8589924.png)
![Dimethyl [4-(furan-2-yl)-2-oxobutyl]phosphonate](/img/structure/B8589927.png)
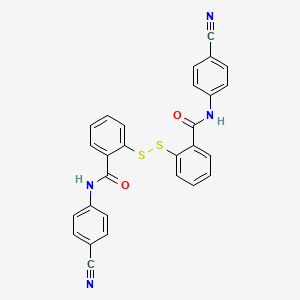
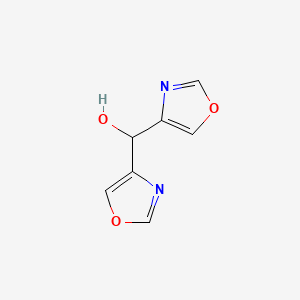
![[2-(3-Fluoro-4-methoxy-phenyl)-cyclopropyl]-methanol](/img/structure/B8589949.png)
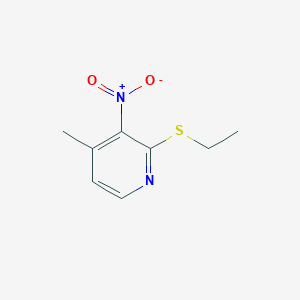
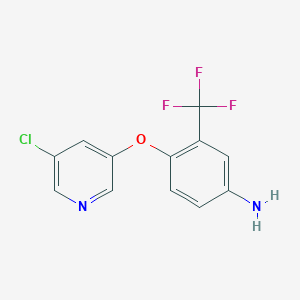
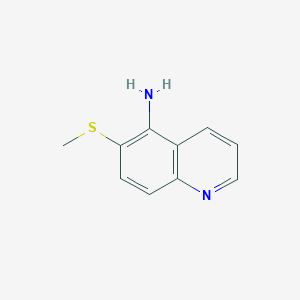
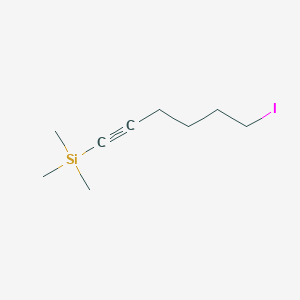
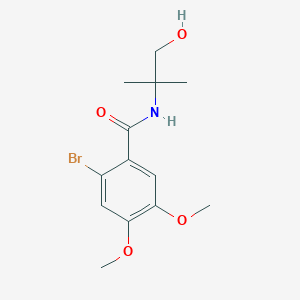
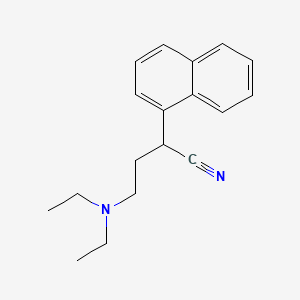
![Silane, trimethyl[[4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethynyl]-](/img/structure/B8590000.png)
